molecular formula C14H10BrN3O B12553783 2-[(E)-1H-benzimidazol-2-yliminomethyl]-5-bromophenol

2-[(E)-1H-benzimidazol-2-yliminomethyl]-5-bromophenol

Cat. No.: B12553783
M. Wt: 316.15 g/mol
InChI Key: YMYCBXJZEYQDAV-LZYBPNLTSA-N
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Description

2-[(E)-1H-benzimidazol-2-yliminomethyl]-5-bromophenol is a chemical compound that belongs to the class of benzimidazole derivatives Benzimidazole compounds are known for their diverse pharmacological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(E)-1H-benzimidazol-2-yliminomethyl]-5-bromophenol typically involves the condensation of o-phenylenediamine with an appropriate aldehyde, followed by bromination. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like hydrochloric acid or acetic acid. The reaction is usually carried out under reflux conditions to ensure complete condensation and formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The use of high-purity starting materials and optimized reaction conditions ensures high yield and purity of the final product. Advanced purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-[(E)-1H-benzimidazol-2-yliminomethyl]-5-bromophenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the imine group to an amine.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted benzimidazole derivatives, which can have different pharmacological properties and applications.

Scientific Research Applications

2-[(E)-1H-benzimidazol-2-yliminomethyl]-5-bromophenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(E)-1H-benzimidazol-2-yliminomethyl]-5-bromophenol involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, leading to the suppression of cancer cell growth. The exact molecular pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(E)-1H-benzimidazol-2-yliminomethyl]-5-chlorophenol
  • 2-[(E)-1H-benzimidazol-2-yliminomethyl]-5-fluorophenol
  • 2-[(E)-1H-benzimidazol-2-yliminomethyl]-5-iodophenol

Uniqueness

2-[(E)-1H-benzimidazol-2-yliminomethyl]-5-bromophenol is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in halogen bonding, which can enhance the compound’s binding affinity to biological targets. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C14H10BrN3O

Molecular Weight

316.15 g/mol

IUPAC Name

2-[(E)-1H-benzimidazol-2-yliminomethyl]-5-bromophenol

InChI

InChI=1S/C14H10BrN3O/c15-10-6-5-9(13(19)7-10)8-16-14-17-11-3-1-2-4-12(11)18-14/h1-8,19H,(H,17,18)/b16-8+

InChI Key

YMYCBXJZEYQDAV-LZYBPNLTSA-N

Isomeric SMILES

C1=CC=C2C(=C1)NC(=N2)/N=C/C3=C(C=C(C=C3)Br)O

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)N=CC3=C(C=C(C=C3)Br)O

Origin of Product

United States

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